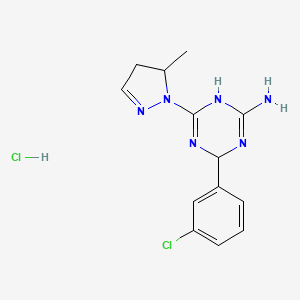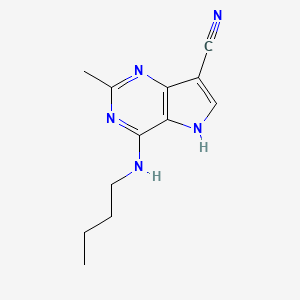
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a pyrrolidine ring, and a benzamide moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
化学反应分析
Types of Reactions
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzamides.
科学研究应用
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
作用机制
The mechanism of action of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride include other benzamide derivatives and sulfonamide compounds. Examples include:
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide sulfate
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide phosphate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the allyl group, pyrrolidine ring, and benzamide moiety provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
51489-21-5 |
|---|---|
分子式 |
C16H24ClN3O4S |
分子量 |
389.9 g/mol |
IUPAC 名称 |
2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2;/h3,6-7,10,12H,1,4-5,8-9,11H2,2H3,(H,18,20)(H2,17,21,22);1H |
InChI 键 |
KNPLKAQAZIFQIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



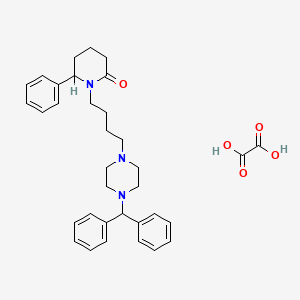
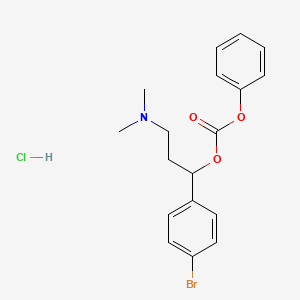
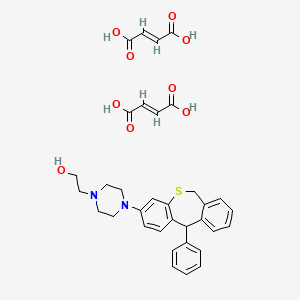
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
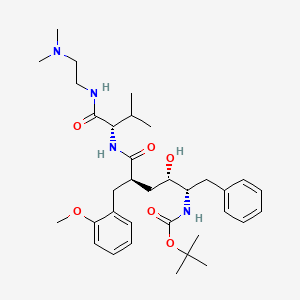
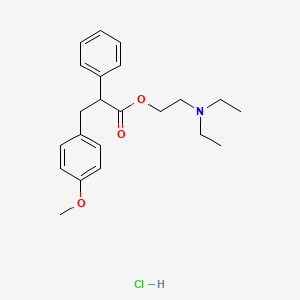
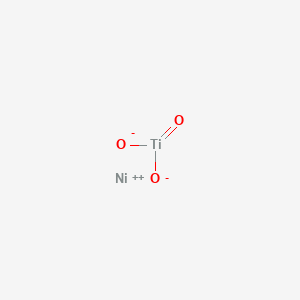
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)



